molecular formula C18H22N4O B2356463 N-isobutyl-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 950391-95-4

N-isobutyl-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No. B2356463
CAS RN: 950391-95-4
M. Wt: 310.401
InChI Key: GZNNYHCMCPKXSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-isobutyl-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine, also known as JP-8-039, is a small molecule compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrazolopyrimidines and has been shown to possess various biochemical and physiological effects. In

Scientific Research Applications

Neuroprotective Applications

Pyrazolo[1,5-a]pyrimidin-7-amines have shown potential in the field of neuroprotection. These compounds can be designed to protect neuronal function and structure, which is crucial in preventing or slowing the progression of neurodegenerative diseases such as Alzheimer’s, Parkinson’s, and Huntington’s disease, as well as in the treatment of ischemic stroke and traumatic brain injury . The neuroprotective properties are attributed to the inhibition of endoplasmic reticulum stress and apoptosis pathways, as well as the NF-kB inflammatory pathway .

Anti-inflammatory Properties

The anti-inflammatory activity of pyrazolo[1,5-a]pyrimidin-7-amines is another significant area of research. These compounds can inhibit the production of pro-inflammatory cytokines like nitric oxide (NO) and tumor necrosis factor-α (TNF-α), which are crucial mediators in the inflammatory response. This makes them potential candidates for the development of new anti-inflammatory drugs .

Antiviral Activity

Pyrimidine derivatives, including pyrazolo[1,5-a]pyrimidin-7-amines, have been studied for their antiviral properties. They can interfere with viral replication by targeting specific proteins or enzymes required for the virus to multiply. This line of research is particularly relevant in the context of emerging viral diseases .

Anticancer Research

These compounds have also been explored for their anticancer activities. They may work by inducing apoptosis in cancer cells or inhibiting pathways that contribute to tumor growth and metastasis. The ability to target specific cancer cell lines makes them valuable in the development of targeted cancer therapies .

Antioxidant Effects

The antioxidant properties of pyrazolo[1,5-a]pyrimidin-7-amines are noteworthy. Antioxidants play a vital role in neutralizing free radicals, which can cause oxidative stress leading to cellular damage. These compounds could be used to develop treatments for conditions caused by oxidative stress .

Antimicrobial Potential

Research has indicated that pyrazolo[1,5-a]pyrimidin-7-amines possess antimicrobial activity against a range of bacterial and fungal pathogens. This makes them interesting candidates for the development of new antibiotics and antifungal agents .

Pharmacological Synthesis

The synthesis of novel pyrazolo[1,5-a]pyrimidin-7-amine derivatives with enhanced pharmacological properties is an active area of research. By modifying the chemical structure, researchers aim to improve the efficacy and reduce the toxicity of these compounds for various therapeutic applications .

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial in understanding how the structural features of pyrazolo[1,5-a]pyrimidin-7-amines influence their biological activity. This research helps in designing compounds with specific properties and predicting their potential as therapeutic agents .

properties

IUPAC Name

2-(2-methoxyphenyl)-5-methyl-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O/c1-12(2)11-19-17-9-13(3)20-18-10-15(21-22(17)18)14-7-5-6-8-16(14)23-4/h5-10,12,19H,11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZNNYHCMCPKXSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC(=NN2C(=C1)NCC(C)C)C3=CC=CC=C3OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-isobutyl-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine

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